molecular formula C49H76O3 B106444 Tocoretinate CAS No. 40516-49-2

Tocoretinate

Cat. No. B106444
CAS RN: 40516-49-2
M. Wt: 713.1 g/mol
InChI Key: RIQIJXOWVAHQES-UNAKLNRMSA-N
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Description

Tocoretinate, also known as Tocopheryl retinoate or Tretinoin tocoferil, is an alpha-tocopherol ester of all-trans retinoic acid (ATRA) . It is used to treat skin ulcers and stimulates the formation of granulation tissue in the ulcer . It also enhances the migration of guinea pig macrophages and stimulates the proliferation of human skin fibroblasts .


Molecular Structure Analysis

Tocoretinate has a molecular formula of C49H76O3 . Its molecular weight is 713.14 . The percent composition is C 82.53%, H 10.74%, O 6.73% .

Scientific Research Applications

Clinical Effect in Dermatology

Tocoretinate, a hybrid compound of retinoic acid and tocopherol, has been studied for its effects in dermatological applications. Research by Terao, Nishida, Murota, & Katayama (2011) revealed its effectiveness in treating lichen amyloidosis and macular amyloidosis, which are generally resistant to therapy. The study found that topical application of tocoretinate led to clinical improvement in these conditions and suggested a normalization of epidermal differentiation.

Improvement in Skin Conditions

A study by Mizutani, Yoshida, Nouchi, Hamanaka, & Shimizu (1999) showed that topical tocoretinate improved conditions like hypertrophic scar, skin sclerosis in systemic sclerosis, and morphea. The treatment resulted in clinical improvement and histopathological changes, including reduced stiffness and glossy appearance of lesions, and improved telangiectasia.

Enhancement of Epidermal Growth Factor-Induced DNA Synthesis

Research conducted by Kawamura, Miki, Kurokawa, & Kojima (1994) investigated the effects of tocoretinate on DNA synthesis in a human intestinal cell line. The study found that tocoretinate significantly enhanced DNA synthesis induced by epidermal growth factor, suggesting a potential role in cellular growth and regeneration.

Treatment of Discoid Lupus Erythematosus

In another dermatological application, Terao, Matsui, & Katayama (2011) found that tocoretinate was successful in treating refractory discoid lupus erythematosus (DLE). The compound led to improvements in atrophy and pigmentation in DLE cases, indicating its potential as a therapeutic option for this condition.

Inhibition of Collagen Gel Matrices Contraction

A study by Yamada, Mizutani, Yoshida, Isoda, & Shimizu (1999) explored the effects of tocoretinate on the contraction of hydrated collagen gel matrices by human dermal fibroblasts and its impact on tenascin-C expression. They found that tocoretinate inhibited collagen gel contraction and induced tenascin-C expression, suggesting a role in tissue remodeling and healing.

Future Directions

Tocoretinate has been successfully used to treat refractory discoid lupus erythematosus . It appears suitable for accomplishing these goals while avoiding the adverse effects, such as skin atrophy and telangiectasia, related to the use of long-term topical glucocorticoids . Future studies are needed to confirm the effects of Tocoretinate .

properties

IUPAC Name

[(2R)-2,5,7,8-tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-yl] (2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C49H76O3/c1-34(2)19-14-20-35(3)21-15-22-36(4)25-17-31-49(13)32-29-43-42(10)46(40(8)41(9)47(43)52-49)51-45(50)33-38(6)24-16-23-37(5)27-28-44-39(7)26-18-30-48(44,11)12/h16,23-24,27-28,33-36H,14-15,17-22,25-26,29-32H2,1-13H3/b24-16+,28-27+,37-23+,38-33+/t35-,36-,49-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIQIJXOWVAHQES-UNAKLNRMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)OC2=C(C3=C(C(=C2C)C)OC(CC3)(C)CCCC(C)CCCC(C)CCCC(C)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C(=O)OC2=C(C3=C(C(=C2C)C)O[C@](CC3)(C)CCC[C@H](C)CCC[C@H](C)CCCC(C)C)C)/C)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C49H76O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6046923
Record name Tretinoin tocoferil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6046923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

713.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tocoretinate

CAS RN

40516-49-2, 40516-48-1
Record name α-Tocopheryl retinoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40516-49-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2R)-3,4-Dihydro-2,5,7,8-tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-2H-1-benzopyran-6-yl (±)-retinoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40516-48-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tretinoin tocoferil [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040516481
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tocopheryl retinoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040516492
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tretinoin tocoferil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6046923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TOCOPHERYL RETINOATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0WN694NBMM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name TRETINOIN TOCOFERIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CTD060B1SS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
156
Citations
M Terao, K Nishida, H Murota… - The Journal of …, 2011 - Wiley Online Library
… Although beneficial effect of oral retinoic acid on lichen amyloidosis is reported, tocoretinate … of topical tocoretinate on lichen amyloidosis and macular amyloidosis lesions. Tocoretinate …
Number of citations: 22 onlinelibrary.wiley.com
H Mizutani, T Yoshida, N Nouchi… - The Journal of …, 1999 - Wiley Online Library
… with hypertrophic scar were treated with topical tocoretinate for 6 months to 3 years and … with the level before the topical tocoretinate therapy. Topical tocoretinate has been used for the …
Number of citations: 51 onlinelibrary.wiley.com
M Terao, S Matsui, I Katayama - Dermatology Online Journal, 2011 - escholarship.org
… In this study, tocoretinate was used to treat … of tocoretinate improved not only the erosions but also the skin pigmentation, erythema, and atrophy present in both patients. Tocoretinate is …
Number of citations: 23 escholarship.org
E Yamada, H Mizutani, T Yoshida, K Isoda… - Journal of …, 1999 - Elsevier
Retinoids are strong tissue modifiers and have been used to treat severe acne, keloids and photo-aged skin. Tocoretinate (TR), ester bound retinoic acid and tocopherol, has been …
Number of citations: 5 www.sciencedirect.com
N Kawamura, K Miki, K Kurokawa, I Kojima - Digestive diseases and …, 1994 - Springer
Tocoretinate (TR) is a hybrid compound composed of α-tocopherol esterified with retinoic acid. The present study was conducted to clarify whether or not TR affects DNA synthesis in a …
Number of citations: 10 link.springer.com
H Narita, N Sakauchi, M Ohashi, Y Murakami… - Oyo Yakuri, 1992 - hero.epa.gov
… tocoretinate. No dams were found dead in any groups, and no marked toxic signs due to tocoretinate … The body weights of pregnant females receiving 2,000 mg/kg of tocoretinate were …
Number of citations: 1 hero.epa.gov
Y Murakami, H Ogasawara, N Sakauchi, H Narita… - Oyo Yakuri, 1992 - hero.epa.gov
… due to tocoretinate given to grandmothers. No changes attributable to tocoretinate occurred … The results indicate that the maximum safety dose of tocoretinate is above 1,000 mg/kg/day …
Number of citations: 0 hero.epa.gov
K Sakyo - Oyo Yakuri, 1992 - cir.nii.ac.jp
Effect of tocoretinate on proliferation of normal human skin fibroblasts (in Japanese) | CiNii Research … Effect of tocoretinate on proliferation of normal human skin fibroblasts (in …
Number of citations: 11 cir.nii.ac.jp
K Sakyo - Oyo Yakuri, 1992 - cir.nii.ac.jp
Stimulating effect of tocoretinate on granulation and angiogenesis (in Japanese) | CiNii Research … Stimulating effect of tocoretinate on granulation and angiogenesis (in Japanese) …
Number of citations: 9 cir.nii.ac.jp
K Sakyo - Oyo Yakuri, 1992 - cir.nii.ac.jp
Effect of tocoretinate ointment on experimental burns, open wounds, and incised wounds in rat skin (in Japanese) | CiNii Research … Effect of tocoretinate ointment on experimental …
Number of citations: 7 cir.nii.ac.jp

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